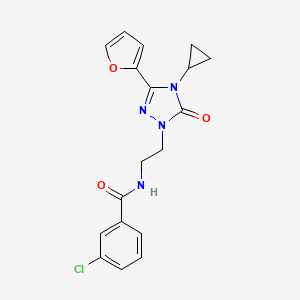![molecular formula C8H9ClF3N3O B2746920 2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride CAS No. 1340588-46-6](/img/structure/B2746920.png)
2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride, also known as TFPG, is a chemical compound that has been widely used in scientific research. The compound has several unique properties that make it a valuable tool in various fields of research.
Wirkmechanismus
2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride acts as a selective agonist of the TRPM8 channel, which is a non-selective cation channel that is activated by cold temperatures and menthol. TRPM8 channels are expressed in various tissues, including sensory neurons, prostate, and bladder. Activation of TRPM8 channels by this compound leads to an influx of calcium ions into cells, which can trigger various downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In neurons, this compound activation of TRPM8 channels leads to a decrease in excitability and neurotransmitter release. This compound has also been shown to have anti-inflammatory effects in various tissues, including the prostate and bladder. Additionally, this compound has been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride has several advantages as a research tool. It is relatively easy to synthesize, and its selective activation of TRPM8 channels allows for specific investigation of TRPM8-related pathways. However, this compound has some limitations. Its effects on TRPM8 channels may not fully mimic the effects of cold temperatures or menthol, which can limit its applicability in certain research contexts.
Zukünftige Richtungen
There are several future directions for 2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride research. One area of interest is the development of more potent and selective TRPM8 channel agonists for use in research and potential clinical applications. Additionally, this compound could be used to investigate the role of TRPM8 channels in various diseases, such as cancer and chronic pain. Finally, this compound could be used in combination with other research tools, such as optogenetics, to further elucidate TRPM8-related pathways.
In conclusion, this compound is a valuable research tool with unique properties that make it useful in various fields of scientific research. Its selective activation of TRPM8 channels allows for specific investigation of TRPM8-related pathways, and its relatively easy synthesis method makes it accessible to researchers. Further research on this compound could lead to new insights into the role of TRPM8 channels in various diseases and potential clinical applications.
Synthesemethoden
2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride can be synthesized by reacting 4-(Trifluoromethoxy)aniline with cyanamide in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain this compound hydrochloride. The synthesis method is relatively simple and can be performed in a laboratory setting using standard equipment.
Wissenschaftliche Forschungsanwendungen
2-[4-(Trifluoromethoxy)phenyl]guanidine;hydrochloride has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used to study the role of the transient receptor potential melastatin 8 (TRPM8) channel in pain sensation. This compound has also been used in pharmacology to investigate the effects of TRPM8 channel activation on cancer cells. Additionally, this compound has been used in toxicology to assess the toxicity of various chemicals and drugs.
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O.ClH/c9-8(10,11)15-6-3-1-5(2-4-6)14-7(12)13;/h1-4H,(H4,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMPRQUZPCWSEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1340588-46-6 |
Source


|
| Record name | N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2746837.png)
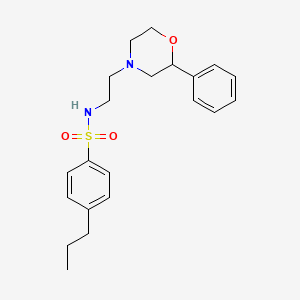
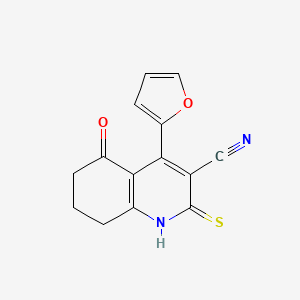
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2746840.png)
![2-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2746843.png)
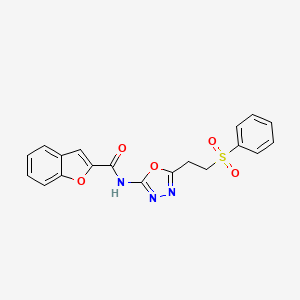
![4-Methyl-6-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2746847.png)
![4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2746848.png)
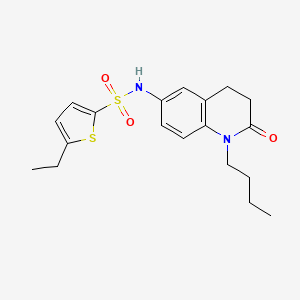
![3-(4-Ethoxyphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2746853.png)
![N-(1,3-benzothiazol-2-yl)-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2746855.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2746856.png)
![N-cyclopentyl-2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2746859.png)
